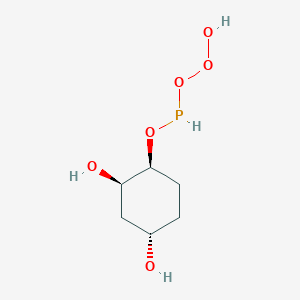
1-Phosphoryloxy-2,4-dihydroxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphoryloxy-2,4-dihydroxycyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C6H13O6P and its molecular weight is 212.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Inositol Monophosphatase
One of the most significant applications of 1-Phosphoryloxy-2,4-dihydroxycyclohexane is its role as a potent inhibitor of inositol monophosphatase (IMPase). This enzyme is crucial in the phosphoinositide signaling pathway, which is involved in various cellular processes including cell growth and differentiation. The compound has been shown to inhibit IMPase with high potency, making it a valuable tool for studying signaling pathways and potential therapeutic targets for conditions such as bipolar disorder and other mood disorders .
Potential Therapeutic Uses
Given its inhibitory effects on IMPase, this compound may have implications in the development of drugs targeting psychiatric disorders. By modulating inositol levels within cells, this compound could influence neurotransmitter systems and provide insights into new treatment modalities for mood stabilization .
Chiral Building Block
In organic chemistry, this compound can serve as a chiral building block in the synthesis of various pharmaceuticals. Its unique structural features allow for the creation of complex molecules with specific stereochemical configurations. This application is particularly relevant in the synthesis of biologically active compounds where chirality is essential for efficacy .
Catalytic Applications
The compound's phosphoryloxy group can also be utilized in catalytic processes. For instance, it may facilitate site-selective modifications of polyols and other natural products. This capability is crucial in developing new synthetic methodologies that enhance the diversity of chemical libraries used in drug discovery .
Data Table: Applications Overview
| Application Area | Description | Potential Impact |
|---|---|---|
| Biochemical Research | Inhibition of IMPase | Insights into mood disorder treatments |
| Pharmaceutical Synthesis | Chiral building block for drug development | Enhanced efficacy and specificity |
| Catalysis | Site-selective modification of natural products | Diversification of chemical libraries |
Case Study 1: IMPase Inhibition Research
In a study published by the Royal Society of Chemistry, researchers synthesized this compound and evaluated its effects on IMPase activity. The results indicated that this compound was the most potent inhibitor identified to date, suggesting its potential as a lead compound for developing new psychiatric medications .
Case Study 2: Synthesis Applications
A research group explored the use of this compound as a chiral building block in synthesizing novel anti-cancer agents. The study demonstrated that incorporating this compound into synthetic routes improved yield and selectivity for desired stereoisomers, highlighting its utility in pharmaceutical chemistry .
Eigenschaften
CAS-Nummer |
129832-35-5 |
|---|---|
Molekularformel |
C6H13O6P |
Molekulargewicht |
212.14 g/mol |
IUPAC-Name |
(1S,3R,4S)-4-(trioxidanylphosphanyloxy)cyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13O6P/c7-4-1-2-6(5(8)3-4)10-13-12-11-9/h4-9,13H,1-3H2/t4-,5+,6-,13?/m0/s1 |
InChI-Schlüssel |
RJESKQKDXOGILK-HGJPEPOYSA-N |
SMILES |
C1CC(C(CC1O)O)OPOOO |
Isomerische SMILES |
C1C[C@@H]([C@@H](C[C@H]1O)O)OPOOO |
Kanonische SMILES |
C1CC(C(CC1O)O)OPOOO |
Synonyme |
1-phosphoryloxy-2,4-dihydroxycyclohexane 1-PODCH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















